molecular formula C21H12N2O4S B2582629 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione CAS No. 1023540-07-9

2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione

Cat. No. B2582629
CAS RN: 1023540-07-9
M. Wt: 388.4
InChI Key: UKAWGRNMGLZNRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione is C21H12N2O4S . The molecular weight is 388.4 . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Indane-1,3-dione derivatives are synthesized through various chemical reactions, offering a pathway to explore a wide range of biological and chemical properties. For instance, indane-1,3-dione compounds have been synthesized through the 1,3-dipolar cyclo-addition reaction, demonstrating good yield and high regio- and stereoselectivity. Such synthetic pathways highlight the versatility of these compounds in chemical research and potential applications in developing novel materials or pharmaceuticals (Chen, Wu, & Gu, 2011).

Catalytic and Electrochemical Properties

Some indane-1,3-dione derivatives have been explored for their electrocatalytic properties, such as in oxygen evolution reaction (OER) studies. These investigations reveal the potential of nickel(ii) complexes with indane-1,3-dione ligands to serve as efficient catalysts in electrochemical applications, offering insights into their utility in renewable energy technologies (Anamika et al., 2020).

Photophysical Properties

The study of indane-1,3-dione derivatives extends into the investigation of their photophysical properties. Heteroleptic complexes involving these compounds have been characterized, revealing interesting luminescent characteristics and conducting properties. Such findings suggest applications in materials science, particularly in the development of novel luminescent materials or semiconductors (Gupta et al., 2015).

Chemical Reactivity and Mechanisms

Research on indane-1,3-dione derivatives also delves into their chemical reactivity, offering insights into potential pharmaceutical applications. The formation of spiro compounds through regio- and stereoselective 1,3-dipolar cycloaddition reactions demonstrates the reactivity of these compounds, which could be harnessed in the synthesis of novel drugs or organic materials (Korotaev et al., 2017).

properties

IUPAC Name

2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O4S/c24-20-15-5-1-2-6-16(15)21(25)17(20)12-13-11-14(23(26)27)8-9-18(13)28-19-7-3-4-10-22-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAWGRNMGLZNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=N4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Nitro-2-(2-pyridylthio)phenyl)methylene)indane-1,3-dione

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